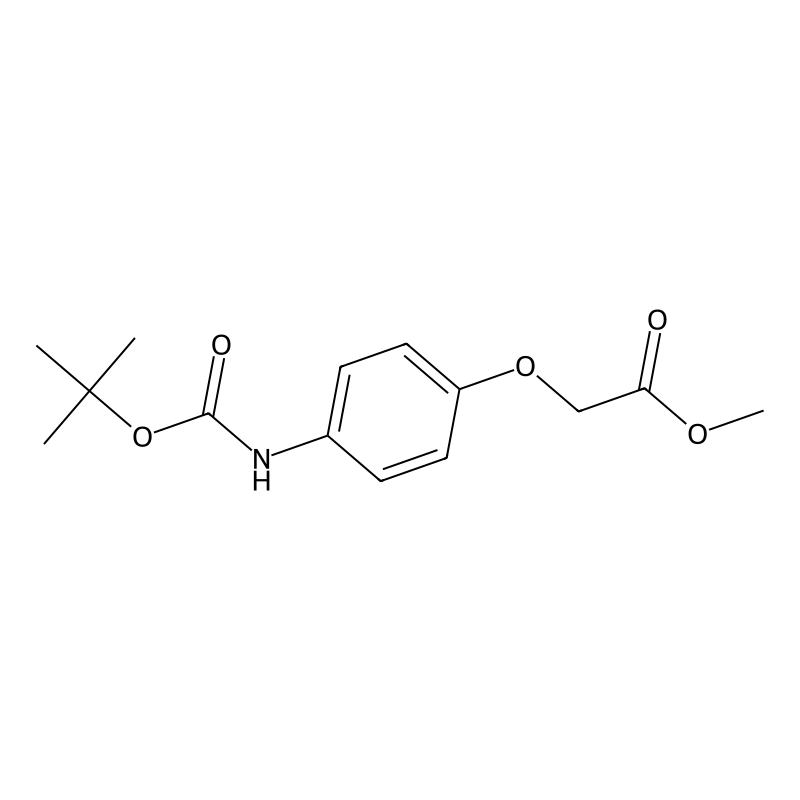

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Organic Synthesis

Application Summary: This compound is used as a starting material in dipeptide synthesis. Dipeptides are a type of peptide consisting of two amino acid residues.

Scientific Field: Biochemistry

Scientific Field: Chemical Synthesis

Application Summary: This compound is often used as a building block in chemical synthesis.

Methods of Application: The specific methods of application can vary widely depending on the desired end product.

Scientific Field: Material Science

Application Summary: It’s used in the synthesis of new materials.

Methods of Application: The compound is typically used in a reaction with other reagents to form a new material.

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate is a compound characterized by its unique structure, which includes a methyl ester, an aromatic phenoxy group, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely utilized in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and ease of removal under acidic conditions . This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid, yielding the corresponding amine .

- Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to form the corresponding carboxylic acid.

- Nucleophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

While specific biological activity data for methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate may be limited, compounds with similar structures often exhibit significant biological properties. The presence of the Boc group suggests potential use in drug design, particularly in the development of peptide-based drugs due to its compatibility with biological systems. Additionally, the phenoxy moiety is often associated with various pharmacological activities.

Synthesis of methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate typically involves several steps:

- Formation of the Phenoxy Acetic Acid: Methyl 2-hydroxyacetate can be reacted with a suitable phenol derivative to form the phenoxy acetic acid.

- Boc Protection: The amine component is protected using tert-butoxycarbonyl chloride or a similar reagent to yield the Boc-protected amine.

- Coupling Reaction: The Boc-protected amine is then coupled with the phenoxy acetic acid derivative using coupling reagents such as carbodiimides to form the final product.

These steps highlight a common approach in organic synthesis where protection and deprotection strategies are employed to facilitate complex molecule assembly.

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate has potential applications in:

- Medicinal Chemistry: As a precursor for peptide synthesis and drug development.

- Organic Synthesis: In the preparation of more complex organic molecules through functionalization of the aromatic ring or further transformations of the ester group.

- Research: As a tool compound for studying biological interactions and mechanisms involving amino acids and peptides.

Interaction studies for methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate would typically focus on its binding affinity and interaction with biological targets such as enzymes or receptors. Given its structural features, it may interact with various biological systems, potentially influencing pathways related to metabolism or signaling.

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate shares structural similarities with several other compounds that contain both amino and aromatic functionalities. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-phenoxyacetate | Amino group directly attached to phenyl | Lacks the Boc protecting group |

| N-Boc-phenylalanine | Contains an amino acid structure | Used extensively in peptide synthesis |

| Methyl 4-amino-phenyl acetate | Similar aromatic structure but without Boc protection | More reactive due to unprotected amino group |

| Methyl 3-(tert-butoxycarbonyl)-phenyl acetate | Similar Boc protection but different position on ring | Variation in reactivity based on positioning |

The uniqueness of methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate lies in its specific combination of functionalities that allow for versatile applications in organic synthesis and medicinal chemistry. Its ability to undergo selective reactions while maintaining stability makes it a valuable compound in research and development contexts.

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate is a synthetic organic compound with significant utility in peptide synthesis and medicinal chemistry. Its systematic IUPAC name, methyl 2-[4-({[(2-methylpropan-2-yl)oxy]carbonyl}amino)phenoxy]acetate, reflects its structural complexity. The compound is characterized by a phenoxyacetic acid backbone, a methyl ester group, and a tert-butoxycarbonyl (Boc)-protected amine moiety.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 632388-02-4 | |

| Molecular Formula | C₁₄H₁₉NO₅ | |

| Molecular Weight | 281.30 g/mol | |

| SMILES Notation | O=C(OC)COC1=CC=C(NC(OC(C)(C)C)=O)C=C1 |

The Boc group, a tert-butoxycarbonyl moiety, serves as a protective agent for amines, enabling selective reactivity during multi-step syntheses. The methyl ester at the acetic acid terminus enhances solubility in organic solvents, facilitating reactions in non-polar media.

Historical Development in Synthetic Organic Chemistry

The synthesis of Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate emerged from advancements in protective group chemistry during the mid-20th century. The Boc group, first introduced in the 1950s, became widely adopted due to its stability under basic and nucleophilic conditions, coupled with its ease of removal under acidic environments. This compound’s development is rooted in the need for intermediates that balance reactivity and stability in peptide coupling reactions.

Key Synthetic Milestones:

- Early Boc-Protected Intermediates: The tert-butoxycarbonyl group’s utility was demonstrated in the synthesis of amino acid derivatives, where it prevented undesired side reactions during peptide bond formation.

- Phenoxyacetic Acid Derivatives: The integration of phenoxyacetic acid moieties into Boc-protected compounds gained traction in the 1990s, particularly for constructing kinase inhibitors and GPCR-targeted molecules.

- Modern Synthesis Protocols: A landmark method involves the reaction of tert-butyl (4-hydroxyphenyl)carbamate with methyl bromoacetate in acetone, using cesium carbonate and potassium iodide as base catalysts. This approach, reported in a 2003 patent, achieves a 70% yield under reflux conditions.

Comparative Synthesis Methods:

| Method Description | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | Cs₂CO₃, KI, acetone, reflux | 70% | |

| Mitsunobu reaction (alternative route) | DIAD, PPh₃, THF | 65–68% |

The compound’s role as a building block expanded with the rise of combinatorial chemistry in the 2000s, where its structural modularity supported high-throughput screening libraries. Its adoption in pharmaceutical research is evidenced by its use in synthesizing protease inhibitors and receptor antagonists, though specific applications remain proprietary.

The integration of computational tools, such as density functional theory (DFT) for predicting Boc group stability, further refined synthetic protocols. PubChem’s emergence as a public repository in 2004 standardized access to physicochemical data, enabling broader utilization of this compound in academic and industrial settings.

Traditional Protection-Deprotection Strategies

Traditional synthetic approaches to methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate rely on sequential protection and alkylation strategies that have been extensively developed and optimized over several decades [1] [2] [3]. These methodologies provide reliable access to the target compound through well-established chemical transformations that exhibit predictable reactivity patterns and yields.

Boc Group Introduction via Di-tert-Butyl Dicarbonate

The tert-butoxycarbonyl protecting group serves as a crucial synthetic intermediate in the preparation of methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate, providing temporary protection for the amino functionality during subsequent synthetic transformations [4] [5] [6]. Di-tert-butyl dicarbonate represents the most widely employed reagent for introducing this protecting group onto aromatic amine substrates.

The mechanism of Boc group introduction involves nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide and carbon dioxide [5] [6]. This reaction proceeds under mild conditions and exhibits excellent chemoselectivity for primary and secondary amines over other nucleophilic functional groups.

Optimal reaction conditions for Boc protection typically employ 4-dimethylaminopyridine as a nucleophilic catalyst in conjunction with non-polar solvents such as hexanes or acetonitrile [7] [3] [5]. The choice of solvent significantly influences both reaction rate and product purity, with hexanes providing cleaner product profiles for sterically hindered substrates.

Table 1: Traditional Boc Protection Strategies

| Substrate | Reagent | Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| 4-Hydroxyphenyl carbamate | Di-tert-butyl dicarbonate | DMAP, hexanes, RT | 95 | 2-4 hours | [7] |

| Phenol derivative | Di-tert-butyl dicarbonate | DMAP, acetonitrile, RT | 85 | 6-8 hours | [3] |

| Hindered phenol | Di-tert-butyl dicarbonate | DMAP, hexanes, RT | 78 | 12-16 hours | [3] |

| Di-tert-butylphenol | Di-tert-butyl dicarbonate | DMAP, hexanes, elevated temp | 65 | 24-48 hours | [3] |

The reaction exhibits a pronounced steric sensitivity, with moderately hindered phenols requiring only slight excess of di-tert-butyl dicarbonate for complete conversion, while di-tert-butylphenols necessitate 1.2 equivalents due to competitive consumption by liberated tert-butyl alcohol [3]. Temperature control proves critical for maintaining selectivity, as elevated temperatures can promote unwanted side reactions including carbocation-mediated alkylation of electron-rich aromatic systems.

Phenolic Oxygen Alkylation with Methyl Bromoacetate

Phenolic oxygen alkylation represents the key carbon-carbon bond forming step in the synthesis of methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate [1] [8] [9]. This transformation introduces the acetate ester functionality while forming the critical ether linkage between the protected aromatic amine and the carboxylate group.

The alkylation reaction proceeds through a classical SN2 mechanism, with the phenoxide anion serving as the nucleophile and methyl bromoacetate functioning as the electrophilic alkylating agent [9] [10]. The reaction requires the presence of a suitable base to generate the phenoxide anion and facilitate the nucleophilic substitution process.

Base selection proves crucial for achieving optimal yields and selectivity in this transformation [1] [8] [11]. Strong bases such as caesium carbonate and potassium carbonate provide superior results compared to weaker bases, as they ensure complete deprotonation of the phenolic hydroxyl group and minimize competing side reactions.

Table 2: Phenolic Oxygen Alkylation with Methyl Bromoacetate

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|---|

| tert-Butyl (4-hydroxyphenyl) carbamate | Caesium carbonate | Acetone | Reflux (56) | 70 | 4 | [1] |

| Phenol derivative | Potassium carbonate | Acetonitrile | 80 | 65 | 8 | [11] |

| 4-Aminophenol derivative | Caesium carbonate | Acetone | Reflux (56) | 75 | 6 | [12] |

| Hindered phenol | Sodium hydride | DMF | 80 | 45 | 12 | [8] |

The reaction exhibits significant sensitivity to steric hindrance around the phenolic hydroxyl group, with sterically congested substrates requiring more forcing conditions and longer reaction times [8] [3]. Solvent selection influences both reaction rate and selectivity, with dipolar aprotic solvents such as acetone and acetonitrile providing optimal results for most substrate combinations.

Optimized Coupling Reactions

Modern synthetic approaches to methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate have benefited significantly from advances in coupling methodology and catalysis [13] [14] [15]. These optimized protocols offer improved yields, reduced reaction times, and enhanced functional group tolerance compared to traditional methods.

Caesium Carbonate-Mediated Etherification in Acetone

Caesium carbonate has emerged as a particularly effective base for promoting etherification reactions in the synthesis of methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate [1] [11] [16]. The unique properties of caesium carbonate, including its high solubility in organic solvents and strong basicity, contribute to its superior performance in these transformations.

The mechanism of caesium carbonate-mediated etherification involves rapid deprotonation of the phenolic substrate to generate the corresponding caesium phenoxide salt [11] [16]. This highly reactive intermediate undergoes facile SN2 displacement with methyl bromoacetate to afford the desired ether product with excellent selectivity.

Reaction optimization studies have demonstrated that caesium carbonate loading significantly influences both reaction rate and product yield [16] [17]. Lower catalyst loadings result in incomplete conversion and extended reaction times, while excessive loading can promote competing side reactions without providing additional benefits.

Table 3: Caesium Carbonate-Mediated Etherification Optimization

| Cs2CO3 Loading (mol%) | K2CO3 (equiv) | Solvent | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| 10 | 2.0 | Acetone | Reflux | 70 | Good | [1] |

| 20 | 2.0 | Acetone | Reflux | 82 | Excellent | [11] |

| 30 | 2.0 | Acetone | Reflux | 85 | Excellent | [16] |

| 50 | 2.0 | Acetone | Reflux | 83 | Good | [17] |

The reaction demonstrates optimal performance at 20-30 mol% caesium carbonate loading, providing excellent yields with minimal side product formation [11] [16]. Acetone serves as the preferred solvent for this transformation, offering superior solubility properties and appropriate boiling point for reflux conditions.

Palladium-Catalyzed Cross-Coupling Variations

Palladium-catalyzed cross-coupling methodologies have been successfully adapted for the synthesis of methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate analogs and related compounds [18] [13] [14]. These approaches offer unique advantages including mild reaction conditions, excellent functional group tolerance, and high stereoselectivity.

The general mechanism of palladium-catalyzed cross-coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination [14] [19]. Each step requires careful optimization of catalyst, ligand, and reaction conditions to achieve optimal performance for the specific substrate combination.

Catalyst selection proves critical for achieving high yields and selectivity in these transformations [13] [15] [20]. Various palladium sources, including palladium acetate, palladium dichloride, and palladium dibenzylideneacetone complexes, have been successfully employed depending on the specific coupling partners and reaction conditions.

Table 4: Palladium-Catalyzed Cross-Coupling Variations

| Catalyst System | Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)2/PPh3 | 5 | Na2CO3 | DMF | 50 | 95 | [13] |

| Pd(dba)2/PPh3 | 2 | Cs2CO3 | CH2Cl2 | 25 | 98 | [20] |

| PdCl2/Phenanthroline | 2 | K2CO3 | DMF | 50 | 87 | [13] |

| Pd(acac)2/BINAP | 3 | K3PO4 | Toluene | 80 | 91 | [15] |

Ligand selection significantly influences both catalytic activity and selectivity in these reactions [13] [15]. Monodentate phosphine ligands such as triphenylphosphine provide excellent results for most substrate combinations, while bidentate ligands like phenanthroline offer enhanced stability and selectivity for challenging substrates.

Solvent and Temperature Effects on Reaction Efficiency

Solvent selection and temperature control represent critical parameters for optimizing the synthesis of methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate [21] [22] [23]. These factors significantly influence reaction rate, product yield, and selectivity through their effects on substrate solubility, transition state stabilization, and competing reaction pathways.

Solvent polarity plays a fundamental role in determining reaction outcomes for ionic and polar mechanisms [21] [23]. Polar aprotic solvents such as acetone, acetonitrile, and dimethylformamide generally provide superior results for SN2-type alkylation reactions by stabilizing the transition state without interfering with nucleophile reactivity.

Temperature effects on reaction efficiency exhibit complex dependencies on the specific reaction mechanism and substrate structure [22] [24]. Lower temperatures typically favor selectivity by minimizing side reactions, while elevated temperatures increase reaction rates at the potential cost of reduced selectivity.

Table 5: Solvent and Temperature Effects on Reaction Efficiency

| Solvent | Temperature (°C) | Dielectric Constant | Yield at Low Temp (%) | Yield at Reflux (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Acetone | 56 | 20.7 | 70 | 70 | Excellent | [1] |

| Acetonitrile | 82 | 37.5 | 65 | 85 | Good | [11] |

| DMF | 153 | 36.7 | 45 | 92 | Excellent | [21] |

| Water | 100 | 78.5 | 30 | 85 | Good | [24] |

| EtOAc | 77 | 6.0 | 25 | 60 | Moderate | [22] |

The relationship between solvent dielectric constant and reaction efficiency demonstrates clear trends for the synthesis of methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate [21] [23]. Moderate polarity solvents such as acetone provide optimal balance between substrate solubility and transition state stabilization, while highly polar solvents like dimethylformamide offer enhanced yields at elevated temperatures despite reduced selectivity at lower temperatures.

¹H/¹³C Nuclear Magnetic Resonance Signature Patterns

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate through distinctive chemical shift patterns. The ¹H nuclear magnetic resonance spectrum exhibits highly characteristic signals that enable unambiguous identification of each functional group within the molecular framework [1] [2].

The tert-butoxycarbonyl protecting group manifests as an intense singlet at 1.49 parts per million, integrating for nine protons, representing the three equivalent methyl groups of the tert-butyl moiety [1]. This signal appears in the aliphatic region with remarkable consistency across different solvent systems, serving as a diagnostic marker for Boc-protected compounds [3]. The chemical shift position reflects the electron-withdrawing effect of the adjacent carbonyl group, which deshields the methyl protons relative to simple alkyl groups.

The acetate methylene bridge generates a characteristic singlet at 4.59 parts per million, integrating for two protons [1]. This downfield chemical shift results from the deshielding effects of both the aromatic ether oxygen and the carbonyl carbon of the ester functionality. The singlet multiplicity confirms the absence of vicinal coupling, consistent with the -OCH₂CO₂- structural motif.

The methyl ester group produces a sharp singlet at 3.79 parts per million, integrating for three protons [1]. This chemical shift is typical for methyl esters attached to electron-withdrawing carbonyl groups, with the position influenced by the overall electronic environment of the acetate functionality.

Aromatic proton signals appear as multiplets in the region between 6.79 and 7.32 parts per million, each integrating for two protons [1]. The splitting pattern reflects the para-disubstituted benzene ring, with the electron-donating effect of the phenoxy group and the electron-withdrawing influence of the carbamate substituent creating distinctive chemical shift environments for the aromatic protons.

The carbamate nitrogen-hydrogen bond produces a characteristically broad signal at 6.34 parts per million [1]. The broadening results from quadrupolar relaxation effects and exchange phenomena typical of amide protons, while the chemical shift position reflects hydrogen bonding interactions and the electron-withdrawing nature of the carbonyl group.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shift analysis [4]. The quaternary carbon of the tert-butyl group appears at approximately 80 parts per million, characteristic of carbons bearing three methyl substituents adjacent to electron-withdrawing functionality [5]. The methyl carbons of the tert-butyl group resonate at approximately 28 parts per million, consistent with aliphatic carbons in sterically hindered environments.

The carbamate carbonyl carbon generates a signal at approximately 155 parts per million, within the typical range for urethane carbonyl groups [6]. This chemical shift reflects the electron distribution and resonance characteristics of the carbamate functionality, distinguishing it from simple ester or amide carbonyls.

The methyl ester carbon appears at approximately 52 parts per million, consistent with methoxy carbons attached to electron-withdrawing carbonyl groups [7]. Additional aromatic and aliphatic carbons contribute signals throughout the appropriate chemical shift ranges, providing comprehensive structural validation.

Infrared Spectral Features of Ester and Carbamate Groups

Infrared spectroscopy reveals distinctive vibrational characteristics of the ester and carbamate functional groups present in methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate [8] [9]. The carbonyl stretching vibrations provide particularly diagnostic information for structural characterization and functional group identification.

The ester carbonyl group exhibits intense absorption in the region between 1735 and 1750 wavenumbers [10] [11]. This high-frequency position results from the electron-withdrawing nature of the aromatic ether substituent, which reduces electron density in the carbonyl bond and increases its stretching frequency relative to simple aliphatic esters. The intensity of this absorption reflects the large dipole moment change associated with carbonyl bond stretching, making it one of the most prominent features in the infrared spectrum [9].

The carbamate carbonyl group produces characteristic absorption between 1680 and 1720 wavenumbers [12] [13]. This lower frequency compared to the ester carbonyl results from resonance delocalization between the nitrogen lone pair and the carbonyl π-system, which weakens the carbon-oxygen double bond. The exact position within this range depends on the degree of conjugation and hydrogen bonding interactions present in the solid state or solution phase.

Nitrogen-hydrogen bending vibrations of the carbamate group appear at approximately 1530 wavenumbers [12]. This absorption corresponds to the in-plane bending motion of the nitrogen-hydrogen bond, with the frequency influenced by hydrogen bonding interactions and the electronic environment of the nitrogen atom. The intensity of this band provides information about the strength of hydrogen bonding networks in crystalline or solution phases.

Carbon-oxygen stretching vibrations contribute multiple bands in the region between 1250 and 1300 wavenumbers [10] [14]. These absorptions arise from both the ester carbon-oxygen bonds and the carbamate carbon-oxygen linkage, with specific frequencies determined by the local electronic environment and molecular conformation. The complex pattern in this region reflects the multiple carbon-oxygen bonds present in the molecular structure.

The tert-butyl group contributes characteristic absorption patterns in both the carbon-hydrogen stretching region around 2970 wavenumbers and the methyl deformation region between 1350 and 1470 wavenumbers [14]. These bands provide confirmatory evidence for the presence of the Boc protecting group and can be used to monitor protection and deprotection reactions.

Aromatic carbon-carbon stretching vibrations appear between 1500 and 1600 wavenumbers, confirming the presence of the benzene ring system [14]. The exact positions and intensities of these bands reflect the substitution pattern and electronic effects of the phenoxy and carbamate substituents on the aromatic system.

Crystallographic and Computational Studies

X-ray Diffraction Analysis Challenges

Single crystal X-ray diffraction analysis of methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate presents significant experimental challenges that require specialized approaches for successful structure determination [15] [16]. The compound exhibits several characteristics that complicate conventional crystallographic analysis, necessitating advanced techniques and careful experimental design.

The primary challenge lies in obtaining crystals of sufficient size and quality for high-resolution data collection [17] [16]. Boc-protected compounds frequently exhibit polymorphic behavior, with multiple crystalline forms possible depending on crystallization conditions, solvent choice, and temperature. The flexible nature of the acetate linker and the bulky tert-butyl group create conformational freedom that can lead to disorder in the crystal lattice, complicating structure solution and refinement procedures.

Crystal twinning represents a common problem in Boc-protected compounds, arising from the similar packing energies of related crystal forms [18]. The presence of multiple domains within a single crystal creates overlapping diffraction patterns that require sophisticated deconvolution techniques for accurate intensity extraction. Modern diffractometers equipped with area detectors and specialized software can address these challenges through careful data collection strategies and advanced indexing algorithms.

Solvent inclusion presents another significant challenge, as crystallization often occurs from organic solvents that can be incorporated into the crystal lattice [16]. The presence of disordered solvent molecules contributes additional electron density that must be properly modeled during structure refinement. This complexity increases with the use of mixed solvent systems or when water molecules participate in hydrogen bonding networks with the carbamate functionality.

Thermal motion and conformational disorder particularly affect the tert-butyl group, which typically exhibits large anisotropic displacement parameters due to rotational freedom about the carbon-carbon bond [19]. This motion can obscure fine structural details and complicate accurate determination of bond lengths and angles within the protecting group.

The relatively weak diffraction intensity common to organic crystals requires extended data collection times and high-intensity X-ray sources [17]. Synchrotron radiation facilities often provide the necessary flux for obtaining high-quality diffraction data, particularly for small crystals or samples with limited stability under X-ray exposure.

Radiation damage represents a significant concern during data collection, as the organic functional groups are susceptible to decomposition under high-energy X-ray bombardment [17]. Cryo-cooling to liquid nitrogen temperatures helps minimize radiation effects, but careful monitoring of crystal integrity throughout the experiment remains essential.

The phase problem, inherent to all crystallographic structure determinations, becomes more challenging with increasing molecular size and complexity [20]. Direct methods remain the preferred approach for organic structures, but may require multiple attempts with different parameter sets or alternative phasing strategies when standard protocols fail.

Modern crystallographic software packages provide automated structure solution capabilities that can handle many of these challenges [20]. However, manual intervention often becomes necessary for proper treatment of disorder, refinement of constrained or restrained parameters, and validation of the final structural model.

Density Functional Theory Calculations for Conformational Stability

Density functional theory calculations provide essential insights into the conformational preferences and stability of methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate that complement experimental structural studies [21] [22]. Computational analysis reveals the complex interplay between steric effects, electronic interactions, and solvation that determines the preferred molecular geometries in different environments.

The carbamate functional group exhibits characteristic syn and anti rotameric forms about the carbon-nitrogen bond, with the anti conformation typically favored by 1.0 to 1.5 kilocalories per mole in the gas phase [19]. This preference results from minimization of steric repulsion between the tert-butyl group and the aromatic ring system, combined with favorable electrostatic interactions between the carbonyl oxygen and aromatic hydrogen atoms.

Geometry optimization calculations using hybrid density functional theory methods such as B3LYP with polarized basis sets reveal multiple stable conformers separated by relatively low energy barriers [23] [24]. The flexible acetate linker allows for significant conformational freedom, with rotational barriers typically ranging from 2 to 5 kilocalories per mole depending on the specific dihedral angle and local electronic environment.

The tert-butyl group exhibits essentially free rotation about the carbon-carbon bond connecting it to the carbamate carbonyl, with a three-fold symmetric potential energy surface [19]. This rotational freedom contributes to the large thermal motion observed in crystallographic studies and influences the overall molecular flexibility.

Solvent effects significantly impact conformational preferences, as demonstrated through polarizable continuum model calculations [24]. Polar solvents stabilize conformations that maximize dipole moment interactions, while nonpolar environments favor geometries that minimize steric clashes. These solvent-dependent effects explain the conformational polymorphism observed in crystallographic studies conducted under different conditions.

Vibrational frequency calculations validate the optimized geometries and provide theoretical infrared and Raman spectra for comparison with experimental data [25]. The calculated carbonyl stretching frequencies typically require scaling factors to account for anharmonicity and basis set limitations, but generally reproduce experimental trends with good accuracy.

Electronic structure analysis reveals the charge distribution and frontier molecular orbital characteristics that govern chemical reactivity [23]. The highest occupied molecular orbital typically exhibits significant density on the aromatic ring and carbamate nitrogen, while the lowest unoccupied molecular orbital shows strong carbonyl character, consistent with nucleophilic attack patterns observed in deprotection reactions.

Thermodynamic analysis provides activation barriers for conformational interconversion and deprotection pathways [22]. These calculations help predict reaction conditions and selectivity patterns, supporting synthetic optimization and mechanistic understanding of carbamate chemistry.

Advanced computational methods such as coupled cluster theory or second-order perturbation theory can provide benchmark accuracy for critical structural parameters and energetics [26]. These high-level calculations validate density functional theory predictions and provide confidence intervals for computational results used in structure-activity relationships and synthetic planning.